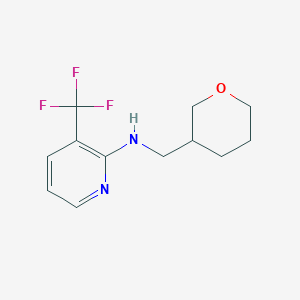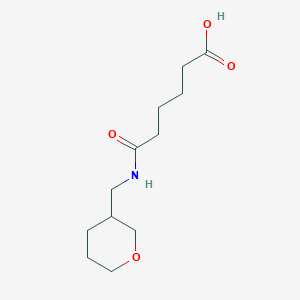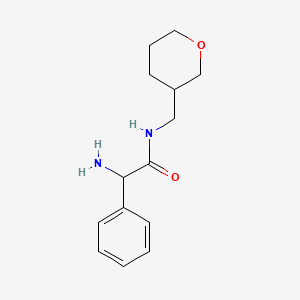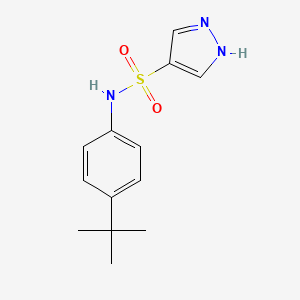
5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of thiophene, which is a heterocyclic compound containing a five-membered ring of four carbon atoms and one sulfur atom.
Wissenschaftliche Forschungsanwendungen
5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid has been used in various scientific research applications. One of the main areas of research is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, light-emitting diodes, and transistors.
Another area of research where this compound has been used is in the field of medicinal chemistry. This compound has been reported to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic activities in animal models. The compound has been reported to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to reduce pain in animal models of acute and chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid in lab experiments is its potential as a building block for the synthesis of organic semiconductors. This compound has been reported to exhibit good solubility and stability, making it a suitable candidate for the development of new materials.
However, one of the limitations of using this compound in lab experiments is its relatively high cost. Additionally, the compound may not be readily available in some research labs, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid. One area of research is in the development of new organic semiconductors for electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the development of new drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of research, including organic electronics and medicinal chemistry. The compound has been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the development of new drugs. While there are some limitations to using this compound in lab experiments, its potential as a building block for the synthesis of organic semiconductors makes it a promising area of research for the future.
Synthesemethoden
The synthesis of 5-Morpholin-4-ylsulfonylthiophene-2-carboxylic acid involves the reaction of thiophene-2-carboxylic acid with morpholine and chlorosulfonic acid. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to obtain the final product. This synthesis method has been reported in the literature and is considered a reliable and efficient way to obtain this compound.
Eigenschaften
IUPAC Name |
5-morpholin-4-ylsulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S2/c11-9(12)7-1-2-8(16-7)17(13,14)10-3-5-15-6-4-10/h1-2H,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBBIZCVFPXQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![Ethyl 2-[(3,5-difluorobenzoyl)-ethylamino]acetate](/img/structure/B7559308.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)




![2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)